2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone
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Overview
Description
2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone is an organic compound with the molecular formula C9H12F3NO3 It is characterized by the presence of a trifluoromethyl group, a nitro group, and a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone typically involves the reaction of cyclohexanone with a trifluoromethylated nitroalkane. One common method is the Michael addition reaction, where cyclohexanone reacts with 1,1,1-trifluoro-2-nitropropane under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like lithium aluminum hydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, oxidation of the cyclohexanone ring can lead to the formation of a diketone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: 2-(1-Amino-2-nitroethyl)cyclohexanone.
Oxidation: 2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanedione.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl and nitro groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanone can be compared with other similar compounds, such as:
2-(1-Trifluoromethyl-2-nitroethyl)cyclopentanone: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
2-(1-Trifluoromethyl-2-nitroethyl)cycloheptanone: Similar structure but with a cycloheptane ring.
2-(1-Trifluoromethyl-2-nitroethyl)cyclohexanol: Similar structure but with a hydroxyl group instead of a ketone group.
Properties
IUPAC Name |
2-(1,1,1-trifluoro-3-nitropropan-2-yl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO3/c10-9(11,12)7(5-13(15)16)6-3-1-2-4-8(6)14/h6-7H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKQDKNGGZIECX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549308 |
Source
|
Record name | 2-(1,1,1-Trifluoro-3-nitropropan-2-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112092-00-9 |
Source
|
Record name | 2-[2,2,2-Trifluoro-1-(nitromethyl)ethyl]cyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112092-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1,1-Trifluoro-3-nitropropan-2-yl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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